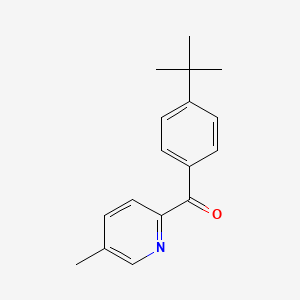

2-(4-tert-Butylbenzoyl)-5-methylpyridine

Beschreibung

2-(4-tert-Butylbenzoyl)-5-methylpyridine is a pyridine derivative characterized by a tert-butylbenzoyl substituent at the 2-position and a methyl group at the 5-position of the pyridine ring. The methyl group at the 5-position may moderate electronic effects on the pyridine ring, affecting reactivity and binding interactions in applications such as catalysis or pharmaceuticals.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12-5-10-15(18-11-12)16(19)13-6-8-14(9-7-13)17(2,3)4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYSGNNUXSHXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylbenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Starting Materials: 5-methylpyridine and 4-tert-butylbenzoyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Anhydrous dichloromethane (CH2Cl2).

Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction, followed by gradual warming to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-tert-Butylbenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the 4-tert-butylbenzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products

Oxidation: 2-(4-tert-Butylbenzoyl)-5-carboxypyridine.

Reduction: 2-(4-tert-Butylbenzyl)-5-methylpyridine.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(4-tert-Butylbenzoyl)-5-methylpyridine has been utilized as a key intermediate in the synthesis of various organic compounds. It serves as a versatile reagent in reactions such as:

- Borylation Reactions : The compound has been employed in the borylation of alkyl C–H bonds, facilitating the formation of complex organic molecules under mild conditions .

- Synthesis of Pyridine Derivatives : It can be used to synthesize novel pyridine derivatives that exhibit enhanced biological activity. For example, modifications to the pyridine structure have led to compounds with improved pharmacological profiles .

| Reaction Type | Description | Reference |

|---|---|---|

| Borylation | Catalyzed formation of borylated products | |

| Pyridine Derivative Synthesis | Formation of biologically active pyridine derivatives |

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of derivatives based on this compound. Research indicates that these derivatives can target specific biomacromolecules involved in tumor progression, demonstrating promising results in preclinical models .

Inhibition of Kinases

The compound has been investigated for its role as an inhibitor of Bruton’s Tyrosine Kinase (BTK), which is implicated in various B-cell mediated disorders. The synthesis of fused pyridine ring compounds derived from this compound has shown efficacy in modulating immune responses, making it a candidate for therapeutic applications in autoimmune diseases .

| Application Area | Description | Reference |

|---|---|---|

| Antitumor Activity | Targeting biomacromolecules for cancer treatment | |

| BTK Inhibition | Modulation of immune responses in autoimmune diseases |

Synthesis of Bioactive Compounds

A notable case study involved the use of this compound in synthesizing bioactive compounds through multi-step synthetic pathways. The resulting compounds exhibited enhanced activity against specific cancer cell lines, showcasing the compound's utility in drug discovery.

Development of Catalytic Processes

Another case study focused on the development of catalytic processes utilizing this compound as a ligand in metal-catalyzed reactions. The findings indicated improved reaction yields and selectivity, demonstrating its role as an effective catalyst precursor .

Wirkmechanismus

The mechanism of action of 2-(4-tert-Butylbenzoyl)-5-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group in the 4-tert-butylbenzoyl moiety can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 2-(4-tert-Butylbenzoyl)-5-methylpyridine include pyridine derivatives with substituted phenyl or alkyl groups at positions 2 and 4. Below is a comparison of substituents and their implications:

Physicochemical Properties

The tert-butylbenzoyl group significantly impacts physical properties compared to other substituents:

Notes:

Biologische Aktivität

2-(4-tert-Butylbenzoyl)-5-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting them in an organized manner.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1187170-19-9

- Molecular Formula : C16H19N

This structure includes a pyridine ring substituted with a tert-butylbenzoyl group, which is critical for its biological interactions.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.0 | |

| H-460 (Lung Cancer) | 30.5 | |

| HT-29 (Colon Cancer) | 20.0 |

These results indicate that the compound exhibits moderate to strong antiproliferative effects, suggesting it may be a viable candidate for further development as an anticancer agent.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest several pathways through which it may exert its effects:

- Inhibition of Cell Proliferation : The compound appears to inhibit cellular proliferation by inducing apoptosis in cancer cells.

- Impact on Enzyme Activity : It has been noted to affect the activity of key enzymes involved in cancer progression, such as choline kinase (ChoK), which is a novel target in cancer therapy .

In Vitro Studies

In vitro studies have shown that this compound can significantly increase cell viability in certain conditions, particularly against oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.